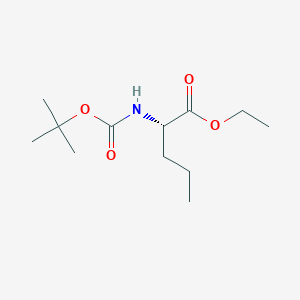

N-Boc-L-Norvaline ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTWGAQDMLFVDX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc L Norvaline Ethyl Ester

Stereoselective Synthesis Approaches to L-Norvaline Ethyl Ester Precursors

Achieving the correct stereochemistry is fundamental in the synthesis of biologically active molecules. The preparation of the L-Norvaline ethyl ester precursor with high enantiomeric purity is the foundational step. Modern synthetic strategies have moved beyond classical resolution to more elegant and efficient asymmetric methods.

One prominent approach involves the asymmetric alkylation of glycine (B1666218) derivatives. For instance, the enantioselective synthesis of norvaline can be achieved from a glycine Schiff base using an asymmetric phase transfer catalyst, such as the Corey-Lygo catalyst derived from cinchonidine, to yield (S)-allylglycine with high enantiomeric excess (ee >97%), which can then be converted to L-norvaline. researchgate.net Another strategy employs chiral auxiliaries like hydroxypinanone to direct the stereochemical outcome of the alkylation reaction. researchgate.net

A divergent, enantioselective synthetic strategy has been reported to produce L-norvaline from the common starting material (S)-allylglycine. researchgate.net This highlights the utility of building complex amino acids from simpler, stereochemically defined precursors. Furthermore, advanced methods like the Matteson homologation of boronic esters offer a highly stereoselective route to α-amino acid derivatives. uni-saarland.de This technique involves the reaction of chiral boronic esters with carbenoids, followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction to afford the desired α-amino acid with excellent stereocontrol. uni-saarland.de

For larger-scale production, enzymatic or chemical resolution of racemic D,L-norvaline remains a viable option. Racemic norvaline can be synthesized from n-valeric acid through bromination followed by ammonolysis. google.com The resulting mixture can then be resolved to isolate the desired L-enantiomer.

N-Protection Strategies: Optimizing Boc-Introduction Methods

The introduction of the tert-butoxycarbonyl (Boc) group is a crucial step to protect the amino functionality of L-norvaline ethyl ester during subsequent synthetic transformations. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). ingentaconnect.com Optimization of this protection step focuses on improving yield, simplifying purification, and increasing the environmental sustainability of the process.

Carbonyloxyimino Reagents for N-Boc Protection

Carbonyloxyimino reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), offer an efficient alternative to (Boc)₂O for the N-protection of amino acids. sigmaaldrich.com Boc-ON reacts rapidly and cleanly with amino acids at room temperature in aqueous dioxane or acetone, typically in the presence of a base like triethylamine, to give N-Boc-amino acids in excellent yields. sigmaaldrich.com

A significant advantage of Boc-ON is its greater thermal stability compared to tert-butoxycarbonyl azide (Boc-N₃), which can be explosive at elevated temperatures. sigmaaldrich.com The primary by-product of the reaction, 2-hydroxyimino-2-phenylacetonitrile, is easily removed by extraction with organic solvents like ether or ethyl acetate, simplifying the product purification. sigmaaldrich.com

| Reagent | Reaction Conditions | Advantages | By-product Removal |

| Boc-ON | Room temp, aq. dioxane/acetone, triethylamine | High yields, rapid reaction, thermally stable | Easy extraction |

| (Boc)₂O | Varies (aq. base, organic solvent) | Widely available, common reagent | By-products can complicate purification |

| Boc-N₃ | Requires elevated temperatures (50-60°C) | Thermally unstable, potential detonation risk |

Green Chemistry Approaches to N-Boc Protection

In line with the principles of sustainable chemistry, several environmentally friendly methods for N-Boc protection have been developed. These approaches aim to reduce or eliminate the use of hazardous organic solvents and catalysts.

A notable green method involves performing the N-tert-butoxycarbonylation of amines in water, which acts as the solvent, circumventing the need for volatile organic compounds. nih.gov This catalyst-free method has been shown to be chemoselective for the N-protection of amines, even in the presence of other functional groups, and avoids common side reactions. nih.govorganic-chemistry.org

Another sustainable approach utilizes heterogeneous catalysts that can be easily recovered and reused. For example, Amberlite-IR 120, a solid-phase acid resin, has been demonstrated to be an efficient catalyst for the N-Boc protection of various amines under solvent-free conditions, with reactions often completing within minutes at ambient temperature. derpharmachemica.com The catalyst is simply removed by filtration, streamlining the work-up process. derpharmachemica.com

| Method | Catalyst/Solvent | Key Features | Reference |

| Water-Mediated | Catalyst-free / Water | Environmentally benign, chemoselective, simple workup | nih.gov |

| Heterogeneous Catalysis | Amberlite-IR 120 / Solvent-free | Recyclable catalyst, rapid reaction, ambient temperature | derpharmachemica.com |

| Solvent-Free | Catalyst-free / Neat | High atom economy, reduced waste, simple conditions | ingentaconnect.com |

Esterification Techniques for Carboxylic Acid Functionality

The final step in the synthesis of the target compound is the esterification of the carboxylic acid group of N-Boc-L-Norvaline. This can be accomplished through either direct methods or by first activating the carboxylic acid.

Direct Esterification Protocols

Direct esterification typically involves reacting the N-Boc amino acid with an excess of ethanol (B145695) under acidic conditions (Fischer esterification). However, to avoid the harsh acidic conditions that could prematurely cleave the Boc protecting group, milder methods are preferred.

One such method involves the reaction of the N-Boc amino acid with an alkyl halide, such as ethyl iodide, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org This approach effectively converts the carboxylic acid to its ethyl ester under relatively mild conditions. Another efficient protocol uses trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature to generate amino acid methyl esters in high yields; a similar approach can be adapted for ethyl esters. researchgate.net

Activated Ester Methodologies

To facilitate esterification under even milder conditions, the carboxylic acid can be converted into a more reactive intermediate, known as an activated ester. This is a common strategy in peptide synthesis.

A widely used method is the Steglich esterification, which employs a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). reddit.com The carbodiimide activates the carboxylic acid, allowing it to be readily attacked by ethanol to form the desired ester.

Alternatively, the N-Boc-L-norvaline can be converted into a highly reactive N-hydroxysuccinimide (NHS) ester. sapphirebioscience.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. rsc.orgresearchgate.net The resulting Boc-L-Nva-OSu is a stable, isolable intermediate that can then react cleanly with ethanol, often in the presence of a mild base, to yield N-Boc-L-Norvaline ethyl ester.

| Method | Reagents | Conditions | Key Features |

| Direct Alkylation | Ethyl Iodide, K₂CO₃ | Mild, basic conditions | Avoids premature deprotection of Boc group |

| Steglich Esterification | EDC, DMAP, Ethanol | Mild, neutral pH | High yields, common in organic synthesis |

| NHS Ester | N-hydroxysuccinimide, DCC; then Ethanol | Two steps, very mild | Forms stable, activated intermediate |

Chemoenzymatic and Biocatalytic Pathways for Chiral L-Norvaline Derivatives

The synthesis of enantiomerically pure L-norvaline derivatives, essential precursors for various pharmaceuticals, has increasingly moved towards chemoenzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and improved environmental sustainability. nih.gov Enzymes, acting as powerful catalysts, can execute precise chemical transformations to yield chiral molecules with high optical purity.

Enantioselective Hydrolysis via Hydrolases

Enantioselective hydrolysis is a classic kinetic resolution strategy employed for the separation of racemates. In this context, hydrolases—particularly lipases and proteases—are widely used to selectively hydrolyze one enantiomer from a racemic mixture of norvaline esters. scu.ac.irdntb.gov.ua The process begins with a racemic mixture of an L-norvaline ester and its D-counterpart. A stereoselective hydrolase is introduced, which preferentially catalyzes the hydrolysis of the L-enantiomer into the corresponding L-norvaline carboxylic acid, leaving the D-enantiomer ester largely unreacted.

The difference in reaction rates between the two enantiomers allows for their effective separation. For instance, lipases such as Candida rugosa lipase (B570770) have demonstrated activity in the enantioselective hydrolysis of various amino acid esters. mdpi.com The success of this method hinges on the enantioselectivity (E-value) of the chosen enzyme, where a high E-value indicates a significant difference in the hydrolysis rates of the two enantiomers, leading to products with high enantiomeric excess (e.e.).

Table 1: Illustrative Data for Hydrolase-Catalyzed Kinetic Resolution

| Enzyme Source | Substrate | Product (S-enantiomer) | Unreacted (R-enantiomer) | Conversion (%) | Product e.e. (%) |

| Burkholderia cepacia | Racemic β-amino ester | (S)-β-amino acid | (R)-β-amino ester | >48 | ≥99 |

| Candida rugosa | Racemic amino ester | (S)-amino acid | (R)-amino ester | ~50 | >95 |

Note: This table presents representative data for lipase-catalyzed hydrolysis of amino acid esters to illustrate the principle. Specific results for this compound would depend on the specific enzyme and conditions.

Reductive Amination for L-Norvaline Scaffold Generation

Reductive amination of α-keto acids is a highly efficient and atom-economical route for synthesizing chiral amino acids. mdpi.com This biochemical reaction mimics the natural synthesis of amino acids like glutamate (B1630785) from α-ketoglutarate. nih.gov For L-norvaline synthesis, the precursor is α-ketovaleric acid. The transformation is typically catalyzed by an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase (LeuDH), which exhibits broad substrate specificity.

A notable application of this methodology is a multi-enzymatic system for the deracemization of DL-norvaline. researchgate.net In this process, a D-amino acid oxidase (DAAO) first selectively oxidizes the D-norvaline from the racemic mixture into α-ketovaleric acid. Subsequently, a leucine dehydrogenase (LeuDH) catalyzes the asymmetric reductive amination of the intermediate α-ketovaleric acid to L-norvaline. researchgate.net This reaction requires a hydride donor, typically the cofactor NADH. To make the process cost-effective, a cofactor regeneration system is essential. This is often achieved by adding a third enzyme, such as formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ back to NADH. researchgate.net This multi-enzyme cascade allows for the theoretical complete conversion of a racemic starting material into a single, highly pure L-enantiomer.

Under optimized conditions, this chemoenzymatic strategy has been shown to produce L-norvaline at a concentration of 61.09 g/L, achieving a high conversion rate of 96.1% and an excellent enantiomeric excess of over 99%. researchgate.net

Table 2: Multi-Enzymatic System for L-Norvaline Production via Reductive Amination

| Enzyme | Role in Cascade | Substrate | Product |

| D-Amino Acid Oxidase (DAAO) | Oxidation of D-enantiomer | D-Norvaline | α-Ketovaleric acid + H₂O₂ |

| Leucine Dehydrogenase (LeuDH) | Asymmetric reductive amination | α-Ketovaleric acid | L-Norvaline |

| Formate Dehydrogenase (FDH) | Cofactor regeneration | Formate + NAD⁺ | CO₂ + NADH |

| Catalase | By-product removal | Hydrogen Peroxide (H₂O₂) | H₂O + O₂ |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation leverages the entire metabolic machinery of a microorganism, often genetically engineered, to perform complex multi-step syntheses. This approach is economically advantageous as it eliminates the need for costly enzyme purification and facilitates cofactor regeneration using the cell's own metabolism. nih.gov

For L-norvaline production, Escherichia coli has been engineered to function as an efficient whole-cell biocatalyst. jove.com In one strategy, an enzymatic cascade was designed and incorporated into E. coli to produce L-norvaline from simple and inexpensive substrates like propionaldehyde (B47417) and glycine. jove.com The engineered strain overexpresses a series of key enzymes:

L-Threonine Aldolase: Catalyzes the initial condensation reaction.

L-Threonine Dehydratase: Part of the subsequent conversion pathway.

Leucine Dehydrogenase: Performs the final stereoselective reductive amination to yield L-norvaline.

Formate Dehydrogenase: Ensures the regeneration of the required NADH cofactor. jove.com

To optimize the metabolic flux towards L-norvaline and prevent the diversion of intermediates, several genes encoding for competing aldehyde and alcohol dehydrogenases were deleted from the E. coli genome. jove.com This metabolic engineering approach successfully channeled the precursors through the desired synthetic pathway.

Using this engineered whole-cell system, a high titer of L-norvaline was achieved. Research findings demonstrate the production of 46.5 g/L of L-norvaline, with a remarkable yield of 99.1% from glycine and a high productivity of 11.6 g/L/h, showcasing the potential of this strategy for industrial-scale manufacturing. jove.com

Table 3: Production Metrics for Whole-Cell Biotransformation of L-Norvaline

| Parameter | Value | Unit |

| Organism | Engineered Escherichia coli | - |

| Final Titer | 46.5 | g/L |

| Yield (from glycine) | 99.1 | % |

| Productivity | 11.6 | g/L/h |

Chemical Transformations and Derivatization of N Boc L Norvaline Ethyl Ester

De-protection Strategies for N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. creative-peptides.commasterorganicchemistry.com The removal of the Boc group from N-Boc-L-norvaline ethyl ester is a critical step to liberate the free amine, which can then participate in subsequent coupling reactions.

The most common method for the removal of the N-Boc group is through acidolysis. fishersci.co.uk Strong acids are typically employed to protonate the carbamate (B1207046) oxygen, leading to the formation of a carbamic acid, which readily decarboxylates to yield the free amine, carbon dioxide, and tert-butanol (B103910). The tert-butanol is subsequently protonated and eliminates isobutylene (B52900).

Common reagents for this transformation include trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). masterorganicchemistry.comgoogle.com The concentration of TFA can be varied, with typical protocols using 20-50% TFA in DCM. google.comreddit.com Another frequently used reagent is hydrogen chloride (HCl) in an anhydrous organic solvent, such as dioxane or ethyl acetate. reddit.comresearchgate.net The choice of acid and solvent system can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Table 1: Common Reagents for Acid-Labile Removal of N-Boc Group

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to room temperature | google.comreddit.com |

| Hydrogen Chloride (HCl) | 4M solution in Dioxane or Ethyl Acetate, room temperature | reddit.comresearchgate.net |

In the context of complex molecule synthesis, it is often necessary to selectively remove the N-Boc group in the presence of other acid-labile protecting groups. This requires milder deprotection conditions that can differentiate between the various protecting groups.

One approach is to use weaker acids or lower concentrations of strong acids. For instance, 85% formic acid has been shown to selectively cleave the N-Boc group in the presence of other acid-sensitive groups. oup.com Another strategy involves the use of Lewis acids, such as zinc bromide or silicon tetrachloride, which can facilitate Boc removal under conditions that may leave other protecting groups intact. fishersci.co.ukresearchgate.net The combination of chlorotrimethylsilane (B32843) and phenol (B47542) in dichloromethane has also been reported as a highly selective reagent for N-Boc deprotection in solid-phase peptide synthesis. acs.org

Table 2: Reagents for Selective Cleavage of N-Boc Group

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| 85% Formic Acid | Room temperature | Selective over other acid-labile groups | oup.com |

| Chlorotrimethylsilane/Phenol | 1M Me₃SiCl, 3M C₆H₅OH in CH₂Cl₂ | High selectivity over benzyl-based protecting groups | acs.org |

| Zinc Bromide | Dichloromethane, room temperature | Mild conditions, useful for acid-sensitive substrates | fishersci.co.uk |

Amidation Reactions and Peptide Bond Formation

Following the deprotection of the N-Boc group, the resulting L-norvaline ethyl ester can be coupled with an N-protected amino acid to form a dipeptide. For this compound to be used as the N-terminal residue in a coupling reaction, its ethyl ester must first be saponified to the free carboxylic acid. This N-Boc-L-norvaline can then be activated and reacted with the free amine of another amino acid ester.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for the formation of amide bonds. thermofisher.comlibretexts.org These reagents activate the carboxylic acid of N-Boc-L-norvaline to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of another amino acid ester to form the peptide bond.

To suppress side reactions and minimize racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. thermofisher.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.

The active ester method involves the conversion of the carboxylic acid of N-Boc-L-norvaline into an ester with a good leaving group, such as N-hydroxysuccinimide. rsc.orgchemimpex.com This active ester can then be isolated and subsequently reacted with the amino component to form the peptide bond. This method is known for producing high yields and minimizing racemization. rsc.org

The mixed anhydride (B1165640) method is another classical approach to peptide bond formation. organicreactions.orgresearchgate.net In this procedure, the N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. researchgate.netgoogle.com This forms a mixed carboxylic-carbonic anhydride, which then reacts with the amino acid ester to yield the desired peptide. researchgate.netgoogle.com The choice of base and solvent is crucial in this method to minimize side reactions, such as the formation of urethane (B1682113) byproducts. researchgate.net

Side-Chain Modifications and Functionalization

The side chain of norvaline is a simple, unbranched propyl group. This aliphatic side chain is generally considered non-functional and is not readily susceptible to chemical modification under standard peptide synthesis conditions. Its non-reactive nature is often advantageous, as it does not require a protecting group during peptide synthesis.

Synthesis of Homo-oligomers and Polymeric Derivatives of L-Norvaline

The synthesis of homo-oligomers and polymeric derivatives of L-norvaline from this compound involves two primary strategies: stepwise oligomerization and polymerization of a suitable monomer.

Stepwise Synthesis of L-Norvaline Homo-oligomers:

A homologous series of protected L-norvaline homo-oligomers, ranging from dimers to heptamers, has been successfully synthesized. researchgate.net The general approach involves a repetitive cycle of deprotection and coupling reactions. While the specific use of this compound is not explicitly detailed in the available literature, the synthesis using the analogous N-Boc-L-norvaline methyl ester provides a well-established precedent. researchgate.net The process typically begins with the selective deprotection of the Boc group from this compound, often using an acid such as trifluoroacetic acid (TFA), to yield the free amine of the L-norvaline ethyl ester. This is followed by a peptide coupling reaction with another molecule of N-Boc-L-norvaline, facilitated by a coupling agent.

Common coupling methods employed for the synthesis of L-norvaline homo-oligomers include the dicyclohexylcarbodiimide (DCC) and acid azide (B81097) methods. researchgate.net The DCC method involves the activation of the carboxylic acid of N-Boc-L-norvaline, which then reacts with the deprotected amino group of the L-norvaline ethyl ester to form a peptide bond. The acid azide method offers another route for peptide bond formation, often favored for its low racemization potential.

This step-by-step elongation allows for the precise control of the oligomer length, leading to the formation of a homologous series of well-defined L-norvaline oligopeptides.

| Reaction Step | Reagents and Conditions | Purpose |

| Boc Deprotection | Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane) | To remove the Boc protecting group and expose the free amine for the subsequent coupling reaction. |

| Peptide Coupling | N-Boc-L-norvaline, coupling agent (e.g., DCC), and the deprotected L-norvaline ethyl ester | To form the peptide bond between two L-norvaline units. |

Synthesis of Polymeric Derivatives of L-Norvaline:

For the synthesis of high molecular weight poly(L-norvaline), the ring-opening polymerization (ROP) of L-norvaline N-carboxyanhydride (NCA) is the most prevalent and efficient method. mdpi.comresearchgate.netillinois.edunih.gov The synthesis of the L-norvaline NCA monomer would typically start from L-norvaline, which can be prepared from this compound via hydrolysis of the ester and removal of the Boc group.

The ROP of L-norvaline NCA can be initiated by various nucleophiles, such as primary amines. This method allows for the formation of high molecular weight polypeptides with control over the polymer architecture. mdpi.com While the direct polymerization of this compound is not a standard method for producing high polymers, the synthesis of polymeric materials can also be achieved through the polymerization of activated derivatives. For instance, a polymer of a tripeptide derivative containing L-norvaline was prepared using the active ester method, specifically with a p-nitrophenyl ester. researchgate.net

| Polymerization Method | Monomer | Initiator/Method | Key Features |

| Ring-Opening Polymerization (ROP) | L-Norvaline N-carboxyanhydride (NCA) | Primary amines, organometallic complexes | Produces high molecular weight poly(L-norvaline) with good control over polymer properties. |

| Active Ester Polymerization | Activated tripeptide derivative containing L-norvaline (e.g., p-nitrophenyl ester) | Heat or base | Can be used to synthesize polymers with repeating peptide units. |

Stereochemical Integrity during Transformations

Maintaining the stereochemical integrity of the chiral center in L-norvaline is of paramount importance during its chemical transformations, as racemization or epimerization can significantly impact the properties and biological activity of the resulting oligomers and polymers.

Research on the synthesis of L-norvaline homo-oligomers has demonstrated that these transformations can be carried out with a high degree of stereochemical control. researchgate.net Studies have reported that the synthesized oligomers were found to be optically pure, indicating that the reaction conditions employed did not lead to significant racemization. researchgate.net

Several factors can influence the extent of racemization during peptide synthesis, and careful control of these factors is crucial for preserving the stereochemical purity of the L-norvaline residues. These factors include:

Coupling Reagents and Additives: The choice of coupling reagent can have a significant impact on racemization. While effective, some coupling reagents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization. The addition of racemization-suppressing additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®), is a common strategy to minimize this side reaction. bachem.com

Base: The type and amount of base used in the coupling reaction can also influence racemization. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are often preferred over less hindered bases like triethylamine, as they are less likely to promote the abstraction of the proton at the chiral center. highfine.com

Solvent: The polarity of the solvent can affect the rate of racemization. Polar solvents can sometimes promote racemization to a greater extent than non-polar solvents. cdnsciencepub.com

Temperature: Performing coupling reactions at lower temperatures is a general strategy to reduce the rate of racemization and other side reactions.

The stereochemical purity of the resulting L-norvaline oligomers and polymers can be assessed using various analytical techniques, including chiral high-performance liquid chromatography (HPLC). researchgate.netsigmaaldrich.comrsc.org This technique allows for the separation and quantification of the desired L-enantiomer from any undesired D-enantiomer that may have formed during the synthesis.

| Factor | Influence on Stereochemical Integrity | Mitigation Strategy |

| Coupling Reagent | Can promote oxazolone formation, leading to racemization. | Use of racemization-suppressing additives (e.g., HOBt, Oxyma Pure®). |

| Base | Strong, non-hindered bases can increase racemization. | Employ sterically hindered bases (e.g., DIPEA, NMM). |

| Solvent | Polar solvents may increase the rate of racemization. | Selection of an appropriate, less polar solvent. |

| Temperature | Higher temperatures can accelerate racemization. | Conduct reactions at reduced temperatures. |

N Boc L Norvaline Ethyl Ester As a Chiral Building Block in Complex Molecular Architectures

Applications in Peptide Chemistry and Peptidomimetic Design

In the realms of peptide chemistry and the design of peptidomimetics, N-Boc-L-Norvaline ethyl ester serves as a crucial component for constructing molecules with tailored biological activities and enhanced pharmacological profiles. The Boc group provides robust protection for the amino functional group under various reaction conditions, yet it can be readily removed with mild acids like trifluoroacetic acid, ensuring compatibility with other protecting groups used in peptide synthesis. masterorganicchemistry.comopenstax.org Similarly, the ethyl ester protects the carboxylic acid and can be hydrolyzed when needed. libretexts.org

Incorporation into Linear and Cyclic Peptides

This compound is an essential building block in solid-phase and solution-phase peptide synthesis. masterorganicchemistry.com Its linear, unbranched side chain (a propyl group) makes it an isomer of leucine (B10760876) and isoleucine, allowing chemists to probe the steric and electronic requirements of receptor binding sites or enzyme active sites. By substituting proteinogenic amino acids with norvaline, researchers can fine-tune the hydrophobicity and conformational properties of a peptide.

Design of Protease Inhibitors and Enzyme Modulators

The structural features of L-norvaline make it a valuable component in the design of protease inhibitors and other enzyme modulators. Peptidomimetics, which mimic the structure of natural peptides, are often developed as drugs, and this compound is a key starting material for these compounds. nih.gov The norvaline side chain can interact with hydrophobic pockets in enzyme active sites.

For example, in the development of inhibitors for proteases like SARS-CoV-2 3CLpro, peptidomimetic compounds are synthesized where specific positions (e.g., P2) are occupied by residues like norvaline to optimize binding to the enzyme's pockets. nih.gov The synthesis of such inhibitors often involves coupling Boc-protected amino acids to form a peptide-like backbone. nih.gov The use of a non-natural amino acid like norvaline can also confer resistance to degradation by peptidases, thereby increasing the in vivo half-life of the inhibitor.

Conformational Restriction in Peptidomimetics via L-Norvaline Scaffolds

A key strategy in modern drug design is the use of conformational restriction to create more potent and selective ligands. magtech.com.cnprismbiolab.com By reducing the flexibility of a molecule, its binding to a specific receptor conformation is favored, which can lead to improved bioactivity and better pharmacokinetic properties. magtech.com.cn The incorporation of L-norvaline and other non-proteinogenic amino acids into a peptide backbone is a method to achieve local conformational restriction. slideshare.net

While L-norvaline's side chain is acyclic and flexible, its steric bulk compared to smaller amino acids like alanine (B10760859) influences the allowable backbone torsion angles (phi and psi) of adjacent residues. This can stabilize specific secondary structures, such as turns or helices, which may be essential for biological activity. nih.gov This approach is a powerful tool for mapping the bioactive conformation of peptide hormones and neurotransmitters and for designing peptidomimetics with enhanced stability and receptor selectivity. slideshare.netlifechemicals.com

Role in the Synthesis of Natural Product Analogs

Chiral amino acids are invaluable starting materials in the total synthesis of natural products and their analogs. This compound serves as a chiral pool starting material, providing a stereochemically defined center that can be elaborated into more complex structures. The Boc-protected amino ester can undergo a variety of chemical transformations at the side chain or after modification of the primary functional groups.

For instance, synthetic methodologies have been developed for the homologation of N-Boc-α-amino acids into β-amino acids, which are components of numerous biologically active natural products and pharmaceuticals. nih.govrsc.org While direct examples involving this compound are specific, the general procedures for esterifying N-Boc amino acids and their subsequent use in synthesis are well-established, highlighting its potential in creating analogs of natural products containing amino acid fragments. orgsyn.orgnih.gov

Contribution to Bioorganometallic Chemistry

The field of bioorganometallic chemistry involves the study of molecules that contain a metal-carbon bond and have biological applications. Amino acid esters are used as ligands for various metals, creating chiral catalysts or therapeutic agents. While specific research detailing the extensive use of this compound in this field is not widely documented in general literature, its functional groups—the protected amine and the ester—are suitable for coordination with metal centers after appropriate synthetic modifications. The chiral nature of the molecule makes it an attractive candidate for applications in asymmetric catalysis, where metal complexes containing chiral ligands are used to synthesize enantiomerically pure compounds.

Precursor for N-Sulfonyl Alpha-Amino Acids

N-Sulfonyl alpha-amino acids are a class of compounds with diverse biological activities, including use as enzyme inhibitors. The synthesis of these compounds can start from the corresponding alpha-amino acid ester. The synthetic route involves the deprotection of the N-Boc group from this compound to yield L-norvaline ethyl ester hydrochloride. This intermediate can then be reacted with various sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) under basic conditions to form the desired N-sulfonyl-L-norvaline ethyl ester. The resulting product can be used as is or the ethyl ester can be subsequently hydrolyzed to the free carboxylic acid, providing access to a library of N-sulfonyl alpha-amino acids for screening and drug development purposes.

Table of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (2S)-2-[(tert-butoxycarbonyl)amino]pentanoate | sigmaaldrich.com |

| CAS Number | 1187550-23-7 | sigmaaldrich.comoakwoodchemical.com |

| Molecular Formula | C12H23NO4 | sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 245.32 g/mol | sigmaaldrich.com |

| InChI Key | JGTWGAQDMLFVDX-VIFPVBQESA-N | sigmaaldrich.com |

Table of Synthetic Applications

| Application Area | Role of this compound | Key Features |

|---|---|---|

| Peptide Synthesis | Chiral building block | Boc and ethyl ester protecting groups allow for controlled, stepwise peptide elongation. masterorganicchemistry.comopenstax.org |

| Protease Inhibitors | Scaffold for peptidomimetics | Norvaline side chain interacts with hydrophobic pockets of enzymes. nih.gov |

| Conformational Restriction | Influences peptide backbone | Steric bulk of the propyl side chain helps to stabilize specific secondary structures. magtech.com.cnslideshare.net |

| Natural Product Analogs | Chiral pool starting material | Provides a stereochemically defined center for elaboration into complex molecules. nih.govorgsyn.org |

| N-Sulfonyl Amino Acids | Starting precursor | Readily deprotected at the amine for subsequent sulfonylation. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| L-norvaline |

| Leucine |

| Isoleucine |

| Alanine |

| Trifluoroacetic acid |

| L-norvaline ethyl ester hydrochloride |

| Tosyl chloride |

Conformational and Structural Investigations of N Boc L Norvaline Ethyl Ester Derived Peptides

Spectroscopic Studies on Secondary Structure Formation

To decipher the three-dimensional structures of peptides in a solution, spectroscopic techniques are indispensable. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly potent methods for characterizing the secondary structural elements of peptides derived from N-Boc-L-norvaline ethyl ester.

In the study of peptides containing L-norvaline, CD spectroscopy is frequently used to quantify their tendency to form helical conformations. The hallmark of an α-helical structure in a CD spectrum is a strong positive band around 195 nm and two negative bands near 208 nm and 222 nm. stanford.edu The mean residue ellipticity at 222 nm is often utilized to estimate the percentage of helical content. Research on oligopeptides with L-norvaline has indicated that this non-coded amino acid can effectively promote and stabilize helical structures.

Table 1: Illustrative CD Spectroscopic Data for a Model Norvaline-Containing Peptide

| Wavelength (nm) | Mean Residue Ellipticity ([θ]) in deg cm² dmol⁻¹ | Secondary Structure Indication |

| 222 | -29,000 | α-helix (n-π* transition) |

| 208 | -32,000 | α-helix (π-π* parallel transition) |

| 192 | +58,000 | α-helix (π-π* perpendicular transition) |

Note: This data is representative and may vary based on the specific peptide sequence and experimental conditions.

While CD spectroscopy offers a broad overview of secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level information about a peptide's conformation in solution. nih.govnih.govnmims.edu Two-dimensional NMR techniques are employed to assign proton resonances and determine through-bond and through-space connectivities.

For peptides derived from this compound, NMR studies can reveal critical structural details. For instance, the chemical shift values of α-protons can indicate secondary structure. The coupling constants between amide and α-protons provide information about the backbone dihedral angles. Furthermore, the Nuclear Overhauser Effect (NOE) is crucial for determining the three-dimensional fold of the peptide. digitellinc.com

Analysis of Intramolecular Hydrogen Bonding Networks

The stability of secondary structures in peptides is heavily reliant on the formation of intramolecular hydrogen bonds. researchgate.netnih.govnih.gov In α-helices, these bonds typically form between the carbonyl oxygen of one residue and the amide proton of a residue four positions down the chain (i → i+4). researchgate.net

The presence and strength of these hydrogen bonds in norvaline-containing peptides can be investigated using various NMR techniques. digitellinc.com The temperature dependence of amide proton chemical shifts is a common method; protons involved in strong intramolecular hydrogen bonds are shielded from the solvent and show small temperature coefficients. Infrared (IR) spectroscopy can also be used, as the position of the amide I band is sensitive to the hydrogen-bonding environment.

Influence of Solvent Environment on Conformational Preferences

The conformational preferences of peptides are significantly influenced by their solvent environment. rsc.orgaps.orgscirp.org Solvents can affect peptide structure by competing for hydrogen bond donors and acceptors and through solvophobic effects.

In polar, protic solvents such as water, the peptide backbone can form hydrogen bonds with the solvent, which may disrupt intramolecular bonds and lead to more extended or random coil conformations. Conversely, in less polar solvents like chloroform (B151607) or trifluoroethanol (TFE), intramolecular hydrogen bonding is more favorable, often stabilizing helical structures. rsc.org TFE is a well-known helix-inducing solvent and is frequently used to assess the intrinsic helical propensity of a peptide sequence. For peptides containing L-norvaline, transitioning from an aqueous environment to a TFE/water mixture often leads to a notable increase in helical content, as observed by CD spectroscopy. nih.gov

Table 2: Solvent-Dependent Helicity of a Model Norvaline-Containing Peptide

| Solvent | [θ]₂₂₂ (deg cm² dmol⁻¹) | Estimated Helicity (%) |

| Water (pH 7.0) | -4,500 | ~12% |

| 50% TFE/Water | -24,000 | ~70% |

| 90% TFE/Water | -29,500 | ~88% |

Note: This data is illustrative and actual values will depend on the specific peptide sequence.

Stereochemical Analysis of Derivatives and Oligomers

The stereochemistry of the amino acid constituents is a critical factor in determining peptide structure. The use of L-norvaline, with its (S)-configuration at the α-carbon, generally promotes the formation of right-handed helices.

X-ray crystallography of suitable derivatives or short oligomers can provide definitive, high-resolution information about the stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. This data can then be used to validate and refine the solution-state conformational models derived from spectroscopic studies.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of N-Boc-L-norvaline ethyl ester. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning the proton and carbon signals unequivocally. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the spin systems within the norvaline and ethyl ester moieties. For instance, the correlation between the α-proton and the β-protons of the norvaline side chain, and subsequently the β- and γ-protons, can be readily identified.

HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. Each cross-peak in an HSQC spectrum links a specific proton resonance to its attached carbon resonance. This is particularly useful in distinguishing between the chemically similar methylene (B1212753) groups in the norvaline side chain and the ethyl ester group.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) |

| 1 | 0.92 (t, 3H) | 13.7 | H-2 | C-1 |

| 2 | 1.35 (m, 2H) | 19.3 | H-1, H-3 | C-2 |

| 3 | 1.65 (m, 2H) | 34.5 | H-2, H-4 | C-3 |

| 4 | 4.25 (m, 1H) | 53.8 | H-3, NH | C-4 |

| 5 (NH) | 5.10 (d, 1H) | - | H-4 | - |

| 6 (Boc C) | - | 79.5 | - | - |

| 7 (Boc CH₃) | 1.45 (s, 9H) | 28.3 | - | C-7 |

| 8 (Ester C=O) | - | 173.0 | - | - |

| 9 (Ester OCH₂) | 4.18 (q, 2H) | 61.2 | H-10 | C-9 |

| 10 (Ester CH₃) | 1.25 (t, 3H) | 14.2 | H-9 | C-10 |

| (Boc C=O) | - | 155.5 | - | - |

Note: Chemical shifts are illustrative and can vary depending on the solvent and experimental conditions.

Chemical Shift Analysis for Conformational Insights

The chemical shifts of the amide proton and the α-carbon are particularly sensitive to the local conformational environment. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group can lead to restricted rotation around the N-Cα bond, potentially resulting in the observation of rotational isomers (rotamers) in the NMR spectrum at lower temperatures. This phenomenon manifests as a doubling of certain NMR signals, providing insight into the energy barrier of amide bond rotation.

Furthermore, analysis of the coupling constants, particularly the three-bond coupling constant between the NH proton and the α-proton (³J(HN, Hα)), can provide information about the dihedral angle and thus the backbone conformation, according to the Karplus equation.

Advanced Mass Spectrometry for Molecular Characterization

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap), are vital for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₂H₂₃NO₄).

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the molecule, which serves as a fingerprint for its structural confirmation. For N-Boc protected amino acid esters, characteristic fragmentation patterns are observed. A common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) from the Boc group to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). Other fragmentations can include the loss of the ethyl ester group or cleavages within the norvaline side chain.

Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Proposed) | Ion Formula | Description |

| 246.1649 | [C₁₂H₂₄NO₄]⁺ | Protonated molecule [M+H]⁺ |

| 190.1023 | [C₈H₁₆NO₄]⁺ | Loss of isobutylene (-56 Da) from [M+H]⁺ |

| 146.0968 | [C₇H₁₂NO₂]⁺ | Loss of CO₂ (-44 Da) from [M-isobutylene+H]⁺ |

| 174.1227 | [C₈H₁₆NO₃]⁺ | Loss of ethoxy group (-45 Da) from [M+H]⁺ followed by rearrangement |

| 102.0863 | [C₅H₁₂NO]⁺ | Cleavage of the ester and Boc groups |

Chromatographic Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the assessment of enantiomeric purity is of paramount importance. Chiral chromatographic techniques are the methods of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of N-protected amino acid derivatives. yakhak.org

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the chiral separation.

Table 3: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Purity Assessment of this compound

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (L-enantiomer) | ~ 8.5 min |

| Retention Time (D-enantiomer) | ~ 10.2 min |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) for Diastereomeric Resolution

While direct enantiomeric separation by Gas Chromatography (GC) is possible using chiral stationary phases, an alternative approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. However, for this compound, which is not highly volatile, GC analysis typically requires derivatization to increase its volatility, for instance, by removing the Boc group and derivatizing the resulting amine. A more direct analysis is often favored by HPLC.

Optical Rotation and Specific Rotation Measurements for Chirality Determination

The chirality of this compound, a crucial attribute influencing its biological activity and stereospecific interactions, is fundamentally characterized by its optical activity. This property, arising from the molecule's asymmetric carbon atom, is quantified through polarimetry, which measures the rotation of plane-polarized light. The results are expressed as observed rotation (α) and, more definitively, as specific rotation ([α]), a standardized intrinsic property of a chiral compound.

The specific rotation is a fundamental chiroptical property used to characterize and assess the enantiomeric purity of chiral molecules like this compound. It is a standardized measure of the extent to which a compound rotates plane-polarized light. The determination of specific rotation is crucial in synthetic chemistry to confirm the stereochemical outcome of a reaction and to ensure the enantiomeric excess of the desired product.

The measurement of optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on several experimental parameters, including the concentration of the sample, the path length of the polarimeter tube, the wavelength of the light source (typically the sodium D-line at 589 nm), and the temperature. To provide a standardized value that is independent of concentration and path length, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l * c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light.

α is the observed rotation.

l is the path length of the sample tube in decimeters.

c is the concentration of the sample in grams per milliliter (or g/100mL).

For this compound, the "L" designation indicates a specific stereochemical configuration at the α-carbon, which is expected to rotate plane-polarized light in a particular direction (either dextrorotatory, +, or levorotatory, -). The sign and magnitude of the specific rotation are unique to the L-enantiomer under defined conditions.

While the theoretical principles are well-established, specific experimental values for the optical rotation of this compound are not consistently reported across publicly available scientific literature and chemical databases. The precise value can be influenced by the solvent, temperature, and concentration at which the measurement is taken.

Hypothetical Data for Illustrative Purposes

To illustrate the application of this methodology, the following table presents hypothetical yet realistic data for the specific rotation of this compound under various conditions. This data is intended to demonstrate the format and type of information that would be generated in a laboratory setting for the characterization of this compound.

| Solvent | Concentration ( g/100 mL) | Temperature (°C) | Wavelength (nm) | Observed Rotation (α) | Specific Rotation ([α]) |

| Chloroform (B151607) | 1.0 | 20 | 589 | -0.45° | -45° |

| Methanol (B129727) | 1.0 | 20 | 589 | -0.38° | -38° |

| Ethanol (B145695) | 0.5 | 25 | 589 | -0.21° | -42° |

| Dichloromethane (B109758) | 1.2 | 20 | 589 | -0.52° | -43.3° |

Detailed Research Findings

The determination of the specific rotation is a critical quality control parameter in the synthesis of this compound. In a synthetic route starting from L-norvaline, the measurement of the final product's optical rotation serves to confirm that the stereochemical integrity of the chiral center has been maintained throughout the reaction sequence. Any deviation from the expected specific rotation value for the pure L-enantiomer could indicate racemization or the presence of the D-enantiomer as an impurity.

For instance, in a multi-step synthesis, protecting the amine group of L-norvaline with a Boc group and subsequent esterification to form the ethyl ester should ideally proceed without affecting the configuration of the stereocenter. Polarimetric analysis of the purified product provides a straightforward and sensitive method to verify the enantiomeric purity. A measured specific rotation that is lower than the literature value for the enantiomerically pure compound would suggest a lower enantiomeric excess (ee).

The choice of solvent can significantly influence the measured specific rotation due to differing solute-solvent interactions, such as hydrogen bonding, which can alter the conformation of the chiral molecule and thus its interaction with polarized light. Therefore, it is imperative that the solvent and concentration are specified when reporting specific rotation values to ensure reproducibility and allow for comparison between different batches or synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-L-Norvaline ethyl ester with high yield and purity?

- Methodological Answer : The synthesis typically involves Boc protection of L-Norvaline followed by ethyl esterification. Key steps include:

- Boc Protection : React L-Norvaline with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water) at 0–4°C to minimize racemization .

- Ethyl Esterification : Use EDCI/HOBt coupling or direct esterification with ethanol under acidic conditions (e.g., HCl gas or H₂SO₄) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure using H NMR (e.g., tert-butyl group at δ 1.4 ppm, ethyl ester at δ 1.2–1.3 ppm) .

Q. How can researchers confirm the enantiomeric purity of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) at 1 mL/min. Compare retention times with a racemic standard to quantify enantiomeric excess (>98% desired) .

- Optical Rotation : Measure specific rotation ([α]) in methanol. For L-configuration, expect negative values (e.g., [α] = -15° to -20°) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Store the compound in solvents of varying polarity (e.g., DMSO, ethanol, chloroform) at -20°C, 4°C, and 25°C. Monitor degradation via HPLC-UV (220 nm) over 6 months.

- Key Findings :

- Polar Solvents : Accelerate hydrolysis of the ethyl ester (e.g., 10% degradation in DMSO at 25°C vs. <2% in chloroform) .

- Low Temperatures : Reduce Boc deprotection; <5% decomposition at -20°C in ethanol .

- Mitigation : Use anhydrous solvents and molecular sieves to suppress hydrolysis .

Q. What analytical strategies resolve contradictions in reported reaction yields for Boc deprotection under acidic conditions?

- Methodological Answer :

- Controlled Replication : Systematically vary reaction parameters (e.g., TFA concentration, time, temperature) and quantify intermediates via LC-MS. For example:

- TFA in DCM : 95% deprotection in 30 min at 0°C vs. 80% at 25°C due to side reactions .

- Data Harmonization : Use C NMR to track tert-butyl group removal (disappearance of δ 28–30 ppm signal) and validate with mass spectrometry (MW reduction by 100 Da) .

Q. How can researchers optimize the use of this compound in solid-phase peptide synthesis (SPPS) to minimize side reactions?

- Methodological Answer :

- Coupling Conditions : Use HATU/DIPEA in DMF for efficient activation. Monitor coupling efficiency via Kaiser test or Fmoc deprotection monitoring .

- Side Reaction Mitigation :

- Racemization Risk : Limit coupling time to <2 hours and avoid excessive base (e.g., DIPEA >2 equiv.) .

- Ester Hydrolysis : Pre-swell resin in DCM to reduce solvent polarity before coupling .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing kinetic data in this compound degradation studies?

- Methodological Answer :

- Non-linear Regression : Fit degradation curves (e.g., first-order kinetics: ln[C] vs. time) using software like GraphPad Prism .

- ANOVA : Compare degradation rates across solvents/temperatures (p < 0.05 threshold) .

- Error Reporting : Include 95% confidence intervals for half-life calculations .

Q. How should researchers design experiments to assess the compound’s role in modulating enzyme activity (e.g., proteases)?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) with varying concentrations of this compound (0–10 mM).

- Controls : Include a Boc-protected D-isomer to distinguish stereospecific effects .

- Data Interpretation : Calculate IC via Hill plots and validate with molecular docking simulations (e.g., AutoDock Vina) .

Tables

| Parameter | Optimal Value | Analytical Method | Reference |

|---|---|---|---|

| Synthetic Yield | 75–85% | Gravimetric analysis | |

| Enantiomeric Excess | >98% | Chiral HPLC | |

| Degradation Half-life | 6 months (anhydrous ethanol, -20°C) | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.